REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=CC(C=C)=CC=1.[CH3:10][C@@:11]12[CH:19]([C:20]([C:22]([O-:24])=O)=C)C[C@H](C1(C)C)C[CH2:12]2>O1CCOCC1>[CH:10]([O:1][CH2:2][CH3:9])=[CH2:11].[O:24]1[CH:22]=[CH:20][CH2:19][CH2:11][CH2:12]1 |f:0.1|
|
Name
|
p-hydroxystyrene isobornyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C)C=C1.C[C@]12CC[C@@H](C1(C)C)CC2C(=C)C(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=CC(C=C)=CC=1.[CH3:10][C@@:11]12[CH:19]([C:20]([C:22]([O-:24])=O)=C)C[C@H](C1(C)C)C[CH2:12]2>O1CCOCC1>[CH:10]([O:1][CH2:2][CH3:9])=[CH2:11].[O:24]1[CH:22]=[CH:20][CH2:19][CH2:11][CH2:12]1 |f:0.1|
|
Name
|
p-hydroxystyrene isobornyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C)C=C1.C[C@]12CC[C@@H](C1(C)C)CC2C(=C)C(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |